N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenylmethanesulfonamide N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenylmethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1351642-02-8
VCID: VC4310488
InChI: InChI=1S/C18H21N5O3S/c1-14-12-15(2)23(20-14)17-8-9-18(24)22(21-17)11-10-19-27(25,26)13-16-6-4-3-5-7-16/h3-9,12,19H,10-11,13H2,1-2H3
SMILES: CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNS(=O)(=O)CC3=CC=CC=C3)C
Molecular Formula: C18H21N5O3S
Molecular Weight: 387.46

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenylmethanesulfonamide

CAS No.: 1351642-02-8

Cat. No.: VC4310488

Molecular Formula: C18H21N5O3S

Molecular Weight: 387.46

* For research use only. Not for human or veterinary use.

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenylmethanesulfonamide - 1351642-02-8

Specification

CAS No. 1351642-02-8
Molecular Formula C18H21N5O3S
Molecular Weight 387.46
IUPAC Name N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-1-phenylmethanesulfonamide
Standard InChI InChI=1S/C18H21N5O3S/c1-14-12-15(2)23(20-14)17-8-9-18(24)22(21-17)11-10-19-27(25,26)13-16-6-4-3-5-7-16/h3-9,12,19H,10-11,13H2,1-2H3
Standard InChI Key BBUGQJNCUYQIGR-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNS(=O)(=O)CC3=CC=CC=C3)C

Introduction

Molecular Formula and Weight

  • Molecular Formula: C20H23N5O3S

  • Molecular Weight: Approximately 421.5 g/mol

Structural Features

The compound consists of:

  • A 3,5-dimethylpyrazole moiety, which is known for its bioactivity and stability.

  • A pyridazinone core, a heterocyclic structure often associated with pharmacological activity.

  • A sulfonamide group, which is a common feature in drugs with antibacterial or enzyme-inhibitory properties.

  • A phenylmethane substituent, contributing to hydrophobic interactions in biological systems.

Chemical Classification

This compound can be classified as a heterocyclic sulfonamide derivative with potential for bioactivity due to its structural motifs.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions combining:

  • Functionalization of the pyrazole ring with dimethyl groups.

  • Formation of the pyridazinone core through cyclization reactions.

  • Coupling of the pyridazinone with sulfonamide derivatives via nucleophilic substitution or amidation.

Detailed experimental procedures for similar compounds suggest the use of:

  • Reagents such as hydrazine hydrate for pyrazole formation.

  • Cyclization agents like acetic anhydride for pyridazinone synthesis.

  • Sulfonyl chlorides for introducing the sulfonamide group.

Potential Pharmacological Targets

Due to its structural features, this compound may exhibit:

  • Enzyme inhibition: The sulfonamide group is often involved in inhibiting enzymes like carbonic anhydrase or metalloproteinases.

  • Anti-inflammatory properties: Pyrazole derivatives are known to act on pathways like COX (cyclooxygenase) or LOX (lipoxygenase).

Molecular Docking Studies

In silico docking studies on similar compounds suggest strong binding affinity to enzymes involved in inflammation and cancer pathways, such as 5-lipoxygenase (5-LOX) or kinases.

Spectroscopic Analysis

  • NMR (Nuclear Magnetic Resonance):

    • Proton signals for methyl groups on the pyrazole ring (~2 ppm).

    • Aromatic protons from the phenyl group (~7–8 ppm).

    • Signals corresponding to NH and CH groups in the sulfonamide and pyridazinone rings.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z421m/z \approx 421, confirming molecular weight.

Infrared Spectroscopy (IR)

Key absorptions include:

  • νNH\nu_{\text{NH}}: ~3300 cm1^{-1}

  • νC=O\nu_{\text{C=O}}: ~1650 cm1^{-1}

  • νSO2\nu_{\text{SO}_2}: ~1150–1300 cm1^{-1}

Medicinal Chemistry

The compound’s structural motifs suggest it could serve as:

  • A lead molecule for developing anti-inflammatory drugs targeting COX/LOX pathways.

  • A candidate for antimicrobial agents due to its sulfonamide group.

Drug Design

Its heterocyclic core makes it suitable for optimization via structure-based drug design (SBDD).

Limitations

  • Lack of experimental biological data limits its immediate application.

  • Potential toxicity associated with sulfonamides needs evaluation.

Future Research

  • Conduct in vitro and in vivo studies to assess pharmacokinetics and pharmacodynamics.

  • Optimize the structure to enhance selectivity and reduce side effects.

This compound represents a promising scaffold in medicinal chemistry, warranting further exploration through experimental studies and computational modeling.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator